n1,6-Dimethylbenzene-1,3-disulfonamide
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Overview
Description
n1,6-Dimethylbenzene-1,3-disulfonamide: is an organic compound with the molecular formula C8H12N2O4S2 It is a derivative of benzene, featuring two sulfonamide groups and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n1,6-Dimethylbenzene-1,3-disulfonamide typically involves the sulfonation of 1,6-dimethylbenzene (also known as p-xylene) followed by the introduction of sulfonamide groups. The reaction conditions often include the use of strong acids like sulfuric acid or chlorosulfonic acid to achieve sulfonation. The subsequent introduction of sulfonamide groups can be achieved through reactions with amines under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where p-xylene is treated with sulfonating agents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: n1,6-Dimethylbenzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines or other reduced forms.
Substitution: The methyl and sulfonamide groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: n1,6-Dimethylbenzene-1,3-disulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and compounds.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of pharmaceuticals and bioactive molecules. Its sulfonamide groups are of particular interest due to their presence in many drugs, including antibiotics and diuretics.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which n1,6-Dimethylbenzene-1,3-disulfonamide exerts its effects depends on its specific application. In chemical reactions, its sulfonamide groups can act as nucleophiles or electrophiles, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
n1,n1-Dimethylbenzene-1,4-disulfonamide: This compound has a similar structure but with sulfonamide groups at different positions on the benzene ring.
n1,n1-Dimethylbenzene-1,2-disulfonamide: Another isomer with sulfonamide groups in different positions.
Uniqueness: n1,6-Dimethylbenzene-1,3-disulfonamide is unique due to its specific arrangement of methyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific reactivity patterns are required.
Properties
Molecular Formula |
C8H12N2O4S2 |
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Molecular Weight |
264.3 g/mol |
IUPAC Name |
3-N,4-dimethylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-6-3-4-7(15(9,11)12)5-8(6)16(13,14)10-2/h3-5,10H,1-2H3,(H2,9,11,12) |
InChI Key |
BKEWPRDEZPVBEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)S(=O)(=O)NC |
Origin of Product |
United States |
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